molecular formula C12H13BrN2O2 B14890860 N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide

Cat. No.: B14890860
M. Wt: 297.15 g/mol
InChI Key: QAYCFEINUTVGOG-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is an organic compound that features a bromine atom, a methoxy group, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide typically involves the reaction of 3-bromo-4-methoxyaniline with 2-cyano-2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-2-cyano-2-methylpropanamide.

    Reduction: Formation of N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide.

    Oxidation: Formation of N-(3-bromo-4-hydroxyphenyl)-2-cyano-2-methylpropanamide.

Scientific Research Applications

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide
  • N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide
  • N-(3-bromo-4-methoxyphenyl)-2-hydroxy-2-methylpropanamide

Uniqueness

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the bromine, methoxy, and cyano groups in the same molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,7-14)11(16)15-8-4-5-10(17-3)9(13)6-8/h4-6H,1-3H3,(H,15,16)

InChI Key

QAYCFEINUTVGOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(=O)NC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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